1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-

Descripción general

Descripción

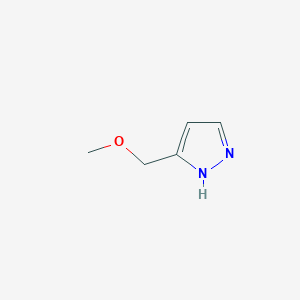

“1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-” is also known as 3,5-Diamino-1,2,4-triazole . It is an aromatic amine that is 1,2,4-triazole substituted at positions 3 and 5 by amino groups . It is used as an inhibitor of DNA synthesis, serves as an antitumor agent in the treatment of epigenetically-based diseases, and acts as a corrosion inhibitor for copper .

Synthesis Analysis

The synthesis of 1H-1,2,4-Triazole derivatives involves various methods. One efficient method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Molecular Structure Analysis

The molecular formula of 1H-1,2,4-Triazole-3,5-diamine is C2H5N5 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

1H-1,2,4-Triazole-3,5-diamine is sensitive to air and forms salts readily with acids . It is part of the triazoles group, which are highly explosive materials that are sensitive to heat, friction, and impact .Physical And Chemical Properties Analysis

1H-1,2,4-Triazole-3,5-diamine has a molecular weight of 99.09 . It has a melting point of 202-205 °C and a predicted boiling point of 473.7±28.0 °C . It is soluble in water .Aplicaciones Científicas De Investigación

Biological Studies

Beyond its antitumor activity, the compound is studied for its interactions with biological macromolecules. Researchers explore its binding affinity to proteins, nucleic acids, and enzymes. Understanding these interactions can lead to the development of targeted therapies or diagnostic tools.

Mecanismo De Acción

Target of Action

N3-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diamine, also known as 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-, is a complex compound with potential biological activityRelated compounds such as 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues have been synthesized as cyclin-dependent kinase (cdk) inhibitors . CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to the prevention of cell proliferation, particularly in cancer cells .

Mode of Action

If we consider its potential similarity to the aforementioned 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues, it may interact with its targets (such as cdks) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in the cell cycle progression, potentially causing cell cycle arrest.

Biochemical Pathways

Inhibition of CDKs can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The compound’s molecular weight (99095 g/mol) and its predicted boiling point (4737±280 °C at 760 mmHg) suggest that it may have reasonable bioavailability .

Result of Action

If it acts as a cdk inhibitor like its related compounds, it could potentially cause cell cycle arrest and induce apoptosis in cancer cells .

Action Environment

It’s worth noting that the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, its action, efficacy, and stability could potentially be influenced by factors such as exposure to air, pH, and the presence of oxidizing agents.

Safety and Hazards

Propiedades

IUPAC Name |

3-N-(2-phenylethyl)-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-9-13-10(15-14-9)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMMHLDBVRXEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)

![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)